3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine
Description
Properties
IUPAC Name |
3-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c11-9-8(13-3-4-14-9)10-15-6-5-12-2-1-7(6)16-10/h1-5H,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPERLLRKLIYSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)C3=NC=CN=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of a thiazole derivative, which is then fused with a pyridine ring under specific conditions. For instance, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites or receptor binding sites, thereby inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Research Implications
While the bioactivity of this compound remains unexplored in the available literature, its structural analogs demonstrate potent antimicrobial properties.
Biological Activity
3-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}pyrazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 224.27 g/mol. Its structure features a thiazole and pyrazine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₄S |
| Molecular Weight | 224.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | ExampleInChIKey |
Anticancer Activity
Research indicates that compounds containing thiazole and pyrazine structures exhibit significant anticancer properties. For instance, in a study evaluating various thiazole derivatives, compounds similar to this compound were found to inhibit cancer cell proliferation effectively.
Case Study: Antitumor Activity
A series of thiazole derivatives were synthesized and tested against multiple human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Notably, compounds with similar structural features to this compound demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating higher potency in inhibiting tumor growth .
The mechanism by which this compound exerts its biological effects involves interaction with key cellular targets. It is hypothesized that the compound inhibits phosphoinositide 3-kinase (PI3K) signaling pathways crucial for cell survival and proliferation. This inhibition leads to apoptosis in cancer cells, making it a promising candidate for further development in anticancer therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazole and pyrazine derivatives can provide insights into optimizing their biological activity. Modifications at specific positions on the thiazole or pyrazine rings can enhance potency and selectivity towards cancer cells. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 | Increased cytotoxicity |
| Halogenation | Enhanced receptor binding |
| Alkyl group addition | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
